molecular formula C5H8N2O B073717 4-Morpholinecarbonitrile CAS No. 1530-89-8

4-Morpholinecarbonitrile

Cat. No.: B073717
CAS No.: 1530-89-8
M. Wt: 112.13 g/mol
InChI Key: BOQOXLAQTDFJKU-UHFFFAOYSA-N
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Description

Bourgeonal: (IUPAC name: 3-(4-tert-Butylphenyl)propanal) is primarily used in perfumery. Its fragrance evokes the delicate scent of lily of the valley, characterized as floral, watery, green, and aldehydic. At room temperature, it appears as a pale yellow liquid. caution is necessary, as it is toxic if ingested and can cause skin irritation and sensitization upon contact .

Mechanism of Action

Preparation Methods

Synthetic Routes::

  • Bourgeonal can be synthesized through various routes, including condensation reactions involving aldehydes and ketones.
  • One common method involves the reaction between 4-tert-butylbenzaldehyde and propanal under acidic conditions.
Industrial Production::
  • Industrial production methods typically involve large-scale synthesis using optimized conditions.
  • These methods ensure efficient yield and purity for commercial use.

Chemical Reactions Analysis

Types of Reactions::

  • Bourgeonal undergoes typical aldehyde reactions, such as oxidation, reduction, and substitution.
  • Oxidation: It can be oxidized to form the corresponding carboxylic acid.
  • Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Common Reagents and Conditions::
  • Oxidation: Common oxidants include potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~).
  • Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce the aldehyde group.
Major Products::
  • Oxidation produces the corresponding carboxylic acid (e.g., 3-(4-tert-butylphenyl)propanoic acid).
  • Reduction leads to the alcohol form (e.g., 3-(4-tert-butylphenyl)propanol).

Scientific Research Applications

Bourgeonal finds applications beyond perfumery:

    Chemistry: Used as a model compound in studies on olfactory receptors.

    Biology: Acts as a chemoattractant for human spermatozoa by activating the olfactory receptor OR1D2.

    Medicine: Investigated for its potential role in sperm chemotaxis, aiding sperm in locating the ovum[,].

Comparison with Similar Compounds

  • Bourgeonal stands out due to its unique lily-of-the-valley scent.
  • Similar compounds include other aldehydes used in perfumery, but none precisely mimic its fragrance.

Properties

IUPAC Name

morpholine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQOXLAQTDFJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165193
Record name 4-Morpholinocarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-89-8
Record name 4-Morpholinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-89-8
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Record name 4-Morpholinocarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholinecarbonitrile
Source DTP/NCI
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Record name 4-Morpholinocarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine-4-carbonitrile
Source European Chemicals Agency (ECHA)
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Record name 4-MORPHOLINECARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the electronic structure of 4-Morpholinecarbonitrile?

A1: Research utilizing photoelectron spectroscopy, alongside AM1 semiempirical calculations, reveals insightful details about the electronic structure of this compound. The studies highlight a fascinating interplay of inductive and resonance effects within the morpholine ring system. [] This combination significantly influences the compound's electronic distribution and, consequently, its chemical behavior.

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound acts as a reactant in synthesizing substituted heterocyclic compounds. Studies illustrate its utility in reactions with N-vinylsubstituted chloroformamidines, yielding diverse structures like substituted triazoles, thiazoles, selenazoles, and pyrimidines. [] This highlights its versatility as a building block in organic synthesis.

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